
8-Chlorooctanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chlorooctanoyl chloride is an organic compound with the molecular formula C8H14Cl2O. It is a derivative of octanoyl chloride, where a chlorine atom is substituted at the eighth carbon position. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Chlorooctanoyl chloride can be synthesized through the reaction of octanoic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the acid chloride. The general reaction is as follows: [ \text{C8H15COOH} + \text{SOCl2} \rightarrow \text{C8H14Cl2O} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of thionyl chloride is preferred due to its gaseous by-products, which can be easily removed from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions: 8-Chlorooctanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 8-chlorooctanoic acid.
Reduction: It can be reduced to 8-chlorooctanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to neutralize the HCl formed during the reaction.
Reducing Agents: Typically requires anhydrous conditions to prevent hydrolysis.
Major Products:
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
8-Chlorooctanoic Acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
8-Chlorooctanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-chlorooctanoyl chloride involves its high reactivity towards nucleophiles due to the presence of the electron-withdrawing chlorine atom. This makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Octanoyl Chloride: Lacks the chlorine substitution, making it less reactive.
Decanoyl Chloride: Has a longer carbon chain, affecting its physical properties and reactivity.
Lauroyl Chloride: Even longer carbon chain, used in different applications due to its distinct properties.
Uniqueness: 8-Chlorooctanoyl chloride’s unique reactivity due to the chlorine substitution makes it valuable in specific synthetic applications where higher reactivity is required.
Propiedades
Número CAS |
99219-17-7 |
|---|---|
Fórmula molecular |
C8H14Cl2O |
Peso molecular |
197.10 g/mol |
Nombre IUPAC |
8-chlorooctanoyl chloride |
InChI |
InChI=1S/C8H14Cl2O/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2 |
Clave InChI |
CUASUSAFYJAUDE-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(=O)Cl)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





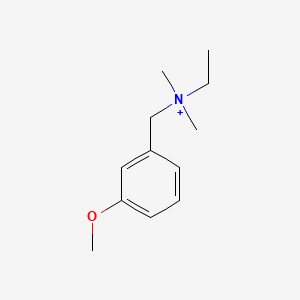
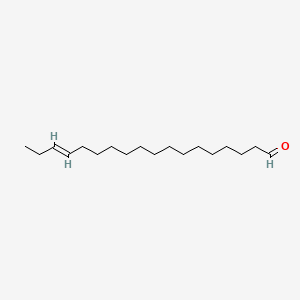
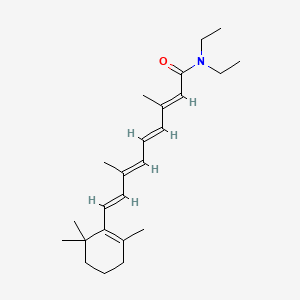


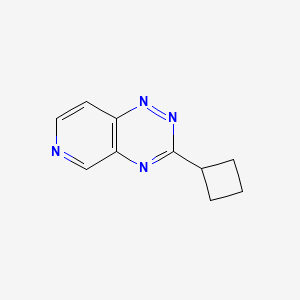

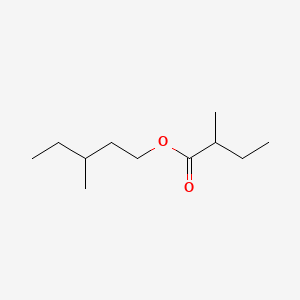
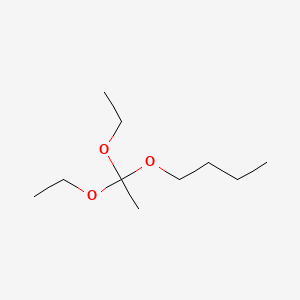
![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)

